(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RO5068760 is a potent, highly selective, non-adenosine triphosphate (ATP) competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. This compound is part of a new class of MEK inhibitors that selectively block the mitogen-activated protein kinase (MAPK) pathway signaling by inhibiting the phosphorylation of both extracellular signal-regulated kinases (ERK) 1 and 2 and MEK 1 and 2 . It has shown significant efficacy in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer .
Métodos De Preparación
The synthesis of RO5068760 involves multiple steps, starting with the preparation of substituted hydantoin intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
RO5068760 undergoes various chemical reactions, primarily focusing on its interaction with the MEK enzymes. The compound selectively inhibits the phosphorylation of MEK 1 and 2, which in turn prevents the activation of ERK 1 and 2 . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to measure the inhibition of phosphorylation. The major products formed from these reactions are the phosphorylated and non-phosphorylated forms of MEK and ERK proteins .
Aplicaciones Científicas De Investigación
RO5068760 has been extensively studied for its potential in cancer therapy. It has demonstrated significant antitumor activity in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer . The compound has shown dose-dependent antitumor activity, with partial and complete regressions observed in several tumor models . Additionally, RO5068760 has been studied in combination with other therapies, such as chemotherapy and targeted therapy, to enhance its antitumor effects .
Mecanismo De Acción
RO5068760 exerts its effects by selectively inhibiting the MEK enzymes, which are key components of the MAPK signaling pathway. By blocking the phosphorylation of MEK 1 and 2, the compound prevents the activation of ERK 1 and 2, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells . This mechanism of action makes RO5068760 a promising candidate for the treatment of cancers with aberrant MAPK pathway activation .
Comparación Con Compuestos Similares
RO5068760 is unique among MEK inhibitors due to its high selectivity and potency. Similar compounds in this class include trametinib, cobimetinib, and selumetinib, which also target the MEK enzymes but may differ in their selectivity, potency, and pharmacokinetic properties . RO5068760 has shown superior efficacy in tumors harboring B-Raf mutations compared to other MEK inhibitors .
Propiedades
Fórmula molecular |
C28H27FIN3O6 |
---|---|
Peso molecular |
647.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24?,25-/m0/s1 |
Clave InChI |
MEPDJWRMAAUPBM-WZOIWPSZSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.